tert-butyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
tert-Butyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate: is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .
Biology: The compound has potential applications in biological research due to its ability to interact with biological molecules. It can be used as a probe to study enzyme activities and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer activities, and this compound may exhibit similar properties .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its photochemical properties make it suitable for applications in light-sensitive materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
tert-Butyl (2-oxo-2H-pyran-5-yl)carbamate: This compound shares a similar structure with a pyran-2-one moiety instead of chromen-2-one.
Benzyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate: This compound has a benzyl ester group instead of a tert-butyl ester group.
Ethyl (3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxyacetate: This compound features an ethyl ester group and additional methyl groups on the chromen-2-one moiety.
Uniqueness: tert-Butyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific ester group and the presence of the chromen-2-one moiety
Properties
Molecular Formula |
C15H16O5 |
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Molecular Weight |
276.28 g/mol |
IUPAC Name |
tert-butyl 2-(2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C15H16O5/c1-15(2,3)20-14(17)9-18-11-6-4-10-5-7-13(16)19-12(10)8-11/h4-8H,9H2,1-3H3 |
InChI Key |
PWDQXDNGXXFVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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